molecular formula C7H10ClN3O B1354557 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride CAS No. 39716-49-9

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride

Cat. No. B1354557
CAS RN: 39716-49-9
M. Wt: 187.63 g/mol
InChI Key: TXVOCZBPNWNSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is a chemical compound with the IUPAC name 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-ol hydrochloride . The InChI code for this compound is 1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H .


Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is 187.63 . The InChI code provides information about its molecular structure: 1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride include a molecular weight of 187.63 . The InChI code provides information about its molecular structure: 1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H .

Scientific Research Applications

Lead-Oriented Scaffold with Two Diversity Points

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine serves as a lead-oriented scaffold with two diversity points in synthetic chemistry. This compound can be prepared in a multi-step process starting from 4-piperidone derivatives, offering potential in the synthesis of various target compounds (Borisov et al., 2013).

Novel Synthesis Methods

Several innovative methods for synthesizing derivatives of pyridazinones, which include 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride, have been developed. These methods utilize copper-catalyzed aerobic dehydrogenation and other reactions to efficiently produce various pyridazinones (Liang et al., 2013).

Structural Analysis and DFT Calculations

The compound's structure has been extensively analyzed using X-ray diffraction (XRD) techniques, and its electronic properties have been studied through density functional theory (DFT) calculations. Such studies are crucial for understanding the compound's potential applications in medicinal chemistry (Sallam et al., 2021).

Applications in Antituberculous Compounds

Research has been conducted on derivatives of pyridazinones for their potential use in antituberculous compounds. This reflects the compound's significance in the development of new therapeutic agents (Kakimoto & Tono-oka, 1967).

Pharmaceutical Significance

The compound and its derivatives have shown significant pharmaceutical importance, especially in medicinal chemistry, highlighting its potential in drug discovery and development processes (Sallam et al., 2021).

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOCZBPNWNSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503334
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride

CAS RN

39716-49-9
Record name Pyrido[4,3-c]pyridazin-3(2H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39716-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.